molecular formula C5H8Br2O2 B3052586 1,1-Dibromo-3-hydroxy-3-methylbutan-2-one CAS No. 425379-08-4

1,1-Dibromo-3-hydroxy-3-methylbutan-2-one

Cat. No.: B3052586
CAS No.: 425379-08-4
M. Wt: 259.92 g/mol
InChI Key: GKTJJLMMPHCKLM-UHFFFAOYSA-N
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Description

1,1-Dibromo-3-hydroxy-3-methylbutan-2-one is an organic compound with the molecular formula C5H8Br2O2 It is a brominated derivative of 3-hydroxy-3-methylbutan-2-one and is characterized by the presence of two bromine atoms attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dibromo-3-hydroxy-3-methylbutan-2-one can be synthesized through the bromination of 3-hydroxy-3-methylbutan-2-one. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature to ensure the selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with careful control of reaction parameters to achieve high yield and purity. The product is then purified through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,1-Dibromo-3-hydroxy-3-methylbutan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines.

    Reduction Reactions: The compound can be reduced to form 3-hydroxy-3-methylbutan-2-one by using reducing agents like zinc and hydrochloric acid.

    Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Zinc (Zn) and hydrochloric acid (HCl) under reflux conditions.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products Formed

    Substitution: Formation of 3-hydroxy-3-methylbutan-2-one derivatives.

    Reduction: Formation of 3-hydroxy-3-methylbutan-2-one.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

1,1-Dibromo-3-hydroxy-3-methylbutan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-dibromo-3-hydroxy-3-methylbutan-2-one involves its interaction with nucleophiles and electrophiles due to the presence of reactive bromine atoms. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine atoms, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dibromo-3-methylbutane: Another brominated derivative with different bromination pattern.

    3-Hydroxy-3-methylbutan-2-one: The non-brominated parent compound.

    1-Bromo-3-methyl-2-butanone: A monobrominated derivative with bromine at a different position.

Uniqueness

1,1-Dibromo-3-hydroxy-3-methylbutan-2-one is unique due to the presence of two bromine atoms on the same carbon atom, which imparts distinct reactivity and chemical properties compared to its mono- and non-brominated counterparts. This unique structure allows for specific applications and reactions that are not possible with similar compounds.

Properties

IUPAC Name

1,1-dibromo-3-hydroxy-3-methylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Br2O2/c1-5(2,9)3(8)4(6)7/h4,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTJJLMMPHCKLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)C(Br)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20465874
Record name 1,1-dibromo-3-hydroxy-3-methylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425379-08-4
Record name 1,1-dibromo-3-hydroxy-3-methylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 3-methyl-3-hydroxy-2-butanone (40 g, 0.392 mol) in anhydrous dichloromethane (2.2 l) under nitrogen was added solid pyridinium tribromide (250.4 g, 0.784 mol) in portions and the mixture was stirred at room temperature for 14 h. The mixture was then washed with dilute aqueous sodium hydrogensulphite (500 ml), then saturated aqueous NaCl (500 ml), dried (Na2SO4), and evaporated in vacuo. The residue was purified by flash chromatography (silica gel, CH2Cl2) to afford 31.4 g (31%) of the title compound as a colourless oil: 1H NMR (360 MHz, CDCl3) δ 1.54 (6H, s), 2.45 (1H, br s), 6.62 (1H, s).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
250.4 g
Type
reactant
Reaction Step One
Quantity
2.2 L
Type
solvent
Reaction Step One
Yield
31%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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